
4-(4-Isopropylbenzylideneamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropylbenzylideneamino)phenol is an organic compound with the molecular formula C16H17NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, and an imine group linked to another aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzylideneamino)phenol typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropylbenzylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH4) or hydrogenation catalysts can be used for reducing imines to amines.
Substitution: Halogenation can be carried out using halogens (e.g., bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-Isopropylbenzylideneamino)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropylbenzylideneamino)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals. The imine group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-(4-Phenyl-1-piperazinyl)propanimidoyl)phenol
- 4-(N-(4-Phenyl-1-piperazinyl)ethanimidoyl)phenol
- 4-Nitro-2-(4-phenyl-8-quinolyliminomethyl)phenol
- 4-((4-Phenyl-1-piperazinyl)iminomethyl)phenol
Uniqueness
4-(4-Isopropylbenzylideneamino)phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an imine group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
139600-06-9 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
4-[(4-propan-2-ylphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-12,18H,1-2H3 |
Clé InChI |
NRPJLMMBEGUBFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


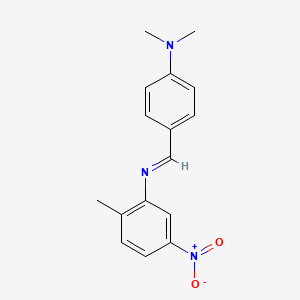
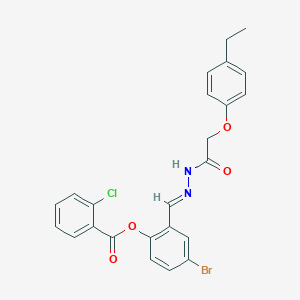
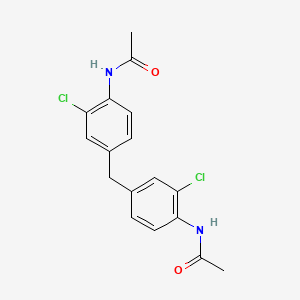
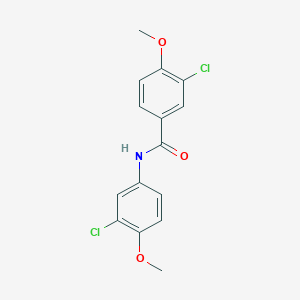
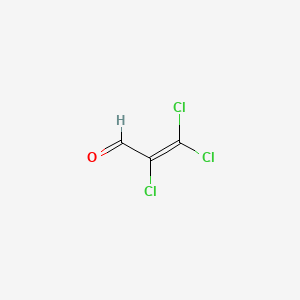
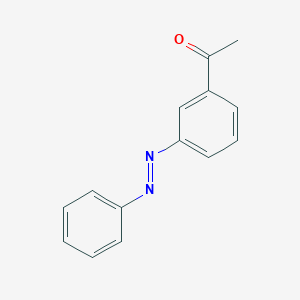


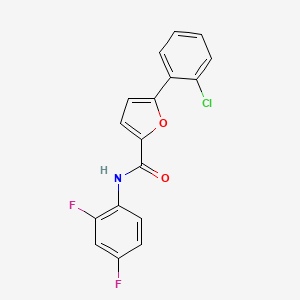
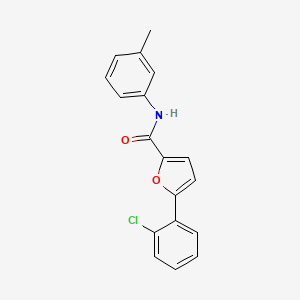
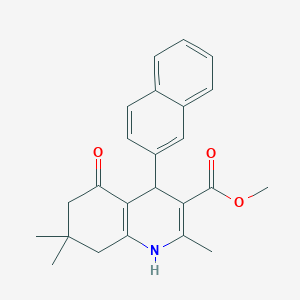

![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)

